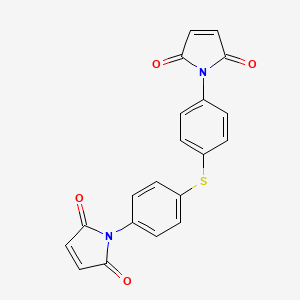
(4Z)-4-(2-fluorobenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-[(2-Fluorophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazolone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, nitro, and methyl groups in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2-fluorophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method involves the reaction of 2-fluorobenzaldehyde with 4-methyl-3-nitroaniline in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the oxazolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-4-[(2-Fluorophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxazolone derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4Z)-4-[(2-fluorophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, (4Z)-4-[(2-fluorophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of (4Z)-4-[(2-fluorophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4Z)-4-[(2-Chlorophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one
- (4Z)-4-[(2-Bromophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one
- (4Z)-4-[(2-Iodophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one
Uniqueness
The uniqueness of (4Z)-4-[(2-fluorophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, enhancing the compound’s potential as a bioactive molecule
Propriétés
Formule moléculaire |
C17H11FN2O4 |
|---|---|
Poids moléculaire |
326.28 g/mol |
Nom IUPAC |
(4Z)-4-[(2-fluorophenyl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H11FN2O4/c1-10-6-7-12(9-15(10)20(22)23)16-19-14(17(21)24-16)8-11-4-2-3-5-13(11)18/h2-9H,1H3/b14-8- |
Clé InChI |
WVYRZPPBNMQCNM-ZSOIEALJSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC=CC=C3F)/C(=O)O2)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NC(=CC3=CC=CC=C3F)C(=O)O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Methoxy-1-naphthyl)-N'-[(E)-(3-phenoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11690819.png)
![3-bromo-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11690824.png)
![N,N'-[methanediylbis(3-nitrobenzene-4,1-diyl)]bis(2-chlorobenzamide)](/img/structure/B11690842.png)
![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B11690843.png)
![2-bromo-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11690847.png)
![2-Methoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11690853.png)
![Methyl 4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11690857.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11690867.png)

![(5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690889.png)

![4-(Benzyloxy)-1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2-nitrobenzene](/img/structure/B11690902.png)
![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690910.png)
![2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]-N-(3-nitrophenyl)propanamide](/img/structure/B11690913.png)
